N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
CAS No.:
Cat. No.: VC14805413
Molecular Formula: C22H16N2O3S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16N2O3S |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C22H16N2O3S/c1-26-13-10-11-16-19(12-13)28-22(23-16)24-21(25)20-14-6-2-4-8-17(14)27-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25) |
| Standard InChI Key | PKLFWWRDMNPPAM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide features a xanthene core—a tricyclic system comprising two benzene rings fused via a central oxygen-containing ring—linked to a 6-methoxybenzothiazole group through a carboxamide bridge. The methoxy (-OCH) substituent at the 6-position of the benzothiazole ring enhances electron density, influencing the compound’s reactivity and binding affinity.
Table 1: Molecular Properties of N-(6-Methoxy-1,3-Benzothiazol-2-yl)-9H-Xanthene-9-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Xanthene, Benzothiazole, Carboxamide, Methoxy |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the xanthene protons (δ 6.8–7.5 ppm) and benzothiazole methoxy group (δ 3.9 ppm). Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 388.4, consistent with its molecular weight.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting with the preparation of 6-methoxy-1,3-benzothiazol-2-amine, followed by coupling with 9H-xanthene-9-carbonyl chloride under Schotten-Baumann conditions. Key steps include:
-
Benzothiazole Precursor Synthesis:
-
Xanthene Activation:
-
9H-Xanthene-9-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl).
-
-
Amide Coupling:
-
The benzothiazole amine reacts with the xanthene acyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 65–72%.
-
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzothiazole Formation | N-Bromosuccinimide, TiO, CHCl, 50°C | 76.9% |
| Amide Coupling | SOCl, DCM, TEA, 0°C to RT | 68% |
Purification and Analytical Validation
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from isopropanol yields >98% purity. High-Performance Liquid Chromatography (HPLC) and elemental analysis ensure batch consistency.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.3 | Caspase-3 Activation |
| A549 (Lung Cancer) | 18.7 | Bcl-2 Downregulation |
| HEK-293 (Normal Kidney) | >50 | Low Toxicity |
Anti-Inflammatory Action
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This effect is attributed to cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling.
Mechanistic Insights and Target Interactions
Enzyme Inhibition
Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to COX-2’s active site, driven by hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. Similarly, it inhibits topoisomerase IIα by intercalating into DNA-enzyme complexes.
Cellular Uptake and Distribution
Fluorescence microscopy using a boron-dipyrromethene (BODIPY)-tagged analog shows preferential accumulation in cancer cell mitochondria, correlating with its pro-apoptotic effects.
Applications in Drug Development
Lead Optimization Strategies
Structural analogs with varied substituents (e.g., 6-methyl vs. 6-methoxy) exhibit modulated potency:
Table 4: Structure-Activity Relationships (SAR)
| Substituent (Position 6) | Antibacterial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| Methoxy | 8 (S. aureus) | 12.3 (MCF-7) |
| Methyl | 12 (S. aureus) | 15.8 (MCF-7) |
| Hydrogen | 24 (S. aureus) | 28.4 (MCF-7) |
Formulation Challenges
Despite its efficacy, the compound’s poor aqueous solubility (<0.1 mg/mL) necessitates nanoemulsion or liposomal delivery systems to enhance bioavailability.
Future Research Directions
-
Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using radiolabeled isotopes.
-
Combination Therapies: Explore synergies with existing chemotherapeutics (e.g., paclitaxel) to reduce resistance.
-
Structural Hybridization: Develop dual-action analogs by integrating moieties targeting EGFR or PD-1/PD-L1 pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume